2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include chlorinated phenols and isoindole derivatives. The reaction conditions may involve:
Reagents: Chlorinating agents, reducing agents, and catalysts.
Solvents: Organic solvents such as dichloromethane or ethanol.
Conditions: Controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product. The process may include:
Raw Materials: Bulk chemicals and reagents.
Equipment: Reactors, distillation units, and purification systems.
Quality Control: Analytical techniques such as HPLC and NMR to monitor the product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes.
Interact with Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione
- 2-(5-chloro-2-hydroxyphenyl)hexahydroisoindole-1,3-dione
Uniqueness
2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of a hexahydro-1H-4,7-methanoisoindole ring system
Properties
Molecular Formula |
C15H14ClNO3 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C15H14ClNO3/c16-9-3-4-11(18)10(6-9)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h3-4,6-8,12-13,18H,1-2,5H2 |
InChI Key |
MXPBHUCQVHYQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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